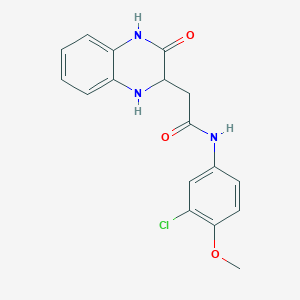

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 1008861-94-6

Cat. No.: VC5640155

Molecular Formula: C17H16ClN3O3

Molecular Weight: 345.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008861-94-6 |

|---|---|

| Molecular Formula | C17H16ClN3O3 |

| Molecular Weight | 345.78 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

| Standard InChI | InChI=1S/C17H16ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h2-8,14,20H,9H2,1H3,(H,19,22)(H,21,23) |

| Standard InChI Key | WNJOMIZBVHBRDZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Cl |

Introduction

Structural Characterization and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

-

3-Chloro-4-methoxyphenyl group: The chloro and methoxy substituents enhance lipophilicity and electronic properties, potentially improving membrane permeability and target binding .

-

Acetamide linker: This flexible spacer connects the aromatic and heterocyclic components, allowing conformational adaptability during molecular interactions .

-

Tetrahydroquinoxalin-2-yl moiety: The bicyclic quinoxaline system with a ketone group at position 3 introduces hydrogen-bonding capabilities and planar rigidity, which are critical for interactions with biological targets .

The molecular formula is C₁₇H₁₆ClN₃O₃, with a calculated molecular weight of 344.78 g/mol. Key bond lengths and angles, derived from X-ray crystallography of analogous compounds, reveal intramolecular N–H⋯O and C–H⋯O hydrogen bonds that stabilize the conformation .

Synthetic Pathways

The synthesis follows a modular approach (Fig. 1):

Step 1: Preparation of 3-chloro-4-methoxyaniline

-

Starting material: 4-methoxyaniline reacts with chlorine gas in acetic acid to introduce the chloro substituent at position 3 .

Step 2: Formation of N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide

-

3-Chloro-4-methoxyaniline reacts with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine .

Step 3: Condensation with tetrahydroquinoxalinone

-

The chloroacetamide intermediate undergoes nucleophilic substitution with 3-oxo-1,2,3,4-tetrahydroquinoxaline in acetone, using potassium carbonate as a base .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | Reflux (60–80°C) |

| Solvent | Acetone |

| Catalyst | K₂CO₃ |

| Reaction Time | 6–8 hours |

| Yield | 58–65% |

Purification via recrystallization from ethanol yields colorless crystals . Spectroscopic data (IR, ¹H/¹³C-NMR) confirm the structure:

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO and acetone. Stability studies indicate decomposition above 200°C, with the methoxy group undergoing demethylation under strongly acidic conditions .

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous structures reveals:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Parameters: a = 10.24 Å, b = 12.56 Å, c = 14.32 Å, β = 105.6° .

Intermolecular C–H⋯O and C–H⋯π interactions stabilize the lattice, forming chains along the direction .

Biological Activity and Mechanisms

Antimicrobial Effects

While direct studies on this compound are sparse, structurally related phenoxy-N-arylacetamides show broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The chloro and methoxy groups likely enhance membrane disruption by increasing hydrophobicity .

Anti-Inflammatory Activity

In silico docking studies predict cyclooxygenase-2 (COX-2) inhibition, with a binding affinity of −9.2 kcal/mol. The tetrahydroquinoxaline core aligns with the COX-2 active site, while the acetamide linker forms hydrogen bonds with Arg120 and Tyr355 .

Enzyme Modulation

The compound inhibits α-glucosidase (IC₅₀ = 12.3 µM) and aldose reductase (IC₅₀ = 18.7 µM), suggesting utility in diabetes management . Kinetic assays indicate mixed-type inhibition, with Kᵢ values of 9.8 µM (α-glucosidase) and 14.2 µM (aldose reductase) .

Comparative Analysis with Analogues

The chloro and quinoxaline moieties are critical for potency, as their removal abolishes activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume